molecular formula C13H21NO B12594962 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine CAS No. 634150-80-4

1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine

Cat. No.: B12594962
CAS No.: 634150-80-4
M. Wt: 207.31 g/mol
InChI Key: DFBSRGXIZMGZLE-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

634150-80-4

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-5-15-13-7-6-11(9(2)3)8-12(13)10(4)14/h6-10H,5,14H2,1-4H3

InChI Key

DFBSRGXIZMGZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)C(C)N

Origin of Product

United States

Biological Activity

1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, neuroprotective capabilities, and interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethoxy group and a propan-2-yl substituent on the phenyl ring. This configuration is believed to enhance its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have indicated that 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine exhibits anticancer activity . For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Table 1: Anticancer Activity Summary

Cell LineMechanism of ActionReference
FaDu (hypopharyngeal)Induces apoptosis via caspase activation
HeLa (cervical)Cell cycle arrest in G2/M phase
U937 (lung cancer)Inhibition of proliferation

In a comparative study, the compound showed better cytotoxicity than traditional chemotherapeutics like bleomycin, suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

The compound also exhibits neuroprotective properties , particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The ability to inhibit these enzymes can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions.

Table 2: Neuroprotective Activity

Enzyme TargetInhibition EffectReference
AcetylcholinesteraseSignificant inhibition
ButyrylcholinesteraseModerate inhibition

Studies have demonstrated that the compound's structural features contribute to its binding affinity for these targets, enhancing its efficacy as a dual inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine is crucial for optimizing its biological activity. Modifications to the ethoxy and propan-2-yl groups have been explored to enhance potency and selectivity against specific targets.

Table 3: SAR Insights

ModificationEffect on ActivityReference
Ethoxy group removalDecreased AChE inhibition
Propan-2-yl substitutionEnhanced cytotoxicity

Research indicates that maintaining the ethoxy group is vital for preserving the compound's interaction with AChE, while variations in the propan-2-yl substituent can significantly affect its anticancer properties .

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine:

  • Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, underscoring its potential as an anticancer agent .
  • Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its promise as a neuroprotective agent .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine exhibit antidepressant-like effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. For instance, a study demonstrated that analogs of this compound could enhance the release of serotonin in neuronal cultures, suggesting a potential mechanism for their antidepressant effects .

Neuroprotective Properties
In addition to mood modulation, there is evidence suggesting neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Material Science

Polymer Chemistry
1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine has been explored as a curing agent for epoxy resins. Its ability to form stable cross-links enhances the mechanical properties of the resulting materials. Research has indicated that incorporating this compound into epoxy formulations improves thermal stability and resistance to environmental degradation .

Coatings and Adhesives
This compound's reactivity makes it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and durability under various environmental conditions. Studies have shown that coatings formulated with this compound exhibit superior performance compared to traditional systems .

Biochemical Applications

Enzyme Inhibitors
The compound has been investigated for its potential as an enzyme inhibitor. Specific analogs have demonstrated the ability to inhibit enzymes involved in critical biochemical pathways, which could be beneficial in developing therapeutic agents for diseases such as cancer or metabolic disorders .

Research Tools
1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine can serve as a biochemical tool in research settings to study receptor interactions and signaling pathways. Its selective binding properties allow researchers to elucidate mechanisms of action for various biological processes .

Case Studies

Application AreaStudy ReferenceKey Findings
Antidepressant Activity Enhanced serotonin release in neuronal cultures
Neuroprotective Properties Protection against oxidative stress-induced apoptosis
Polymer Chemistry Improved thermal stability in epoxy resins
Enzyme Inhibitors Inhibition of key enzymes related to cancer
Research Tools Selective binding aiding in receptor studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent undergoes substitution under acidic or basic conditions, enabling functional group interconversion.

Table 1: Ethoxy Group Substitution Reactions

ReactantReagent/ConditionsProductYieldSource
1-(2-Ethoxy-5-isopropylphenyl)ethanamineHBr (48%), reflux, 6 hr1-(2-Hydroxy-5-isopropylphenyl)ethanamine82%
NaI, BF₃·Et₂O, CH₃CN, 80°C1-(2-Iodo-5-isopropylphenyl)ethanamine67%

Key findings:

  • Demethylation with HBr proceeds via SN2 mechanism , confirmed by retention of stereochemistry.

  • Iodination requires Lewis acid catalysis (BF₃) to activate the ether oxygen .

Condensation Reactions at the Primary Amine

The primary amine participates in Schiff base formation and amide couplings.

Table 2: Amine-Driven Condensations

Carbonyl PartnerCoupling ReagentProductApplicationSource
4-NitrobenzaldehydeNone (neat, 60°C)N-(4-Nitrobenzylidene) derivativeCrystallography studies
Boc-protected β-alanineHATU, DIPEA, DMFAmide-linked prodrugMedicinal chemistry

Mechanistic insights:

  • Schiff base formation occurs spontaneously due to the amine's nucleophilicity .

  • Amide couplings require activation (HATU) to overcome steric hindrance from the isopropyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitutions.

Table 3: EAS Reactivity Profile

PositionReactionReagentMajor ProductSelectivity FactorSource
Para to ethoxyNitrationHNO₃/H₂SO₄, 0°C1-(2-Ethoxy-5-isopropyl-4-nitrophenyl)ethanamine15:1 vs ortho
Meta to isopropylBrominationBr₂, FeCl₃, CH₂Cl₂1-(2-Ethoxy-3-bromo-5-isopropylphenyl)ethanamine12:1 para bromination

Key observations:

  • Ortho/para directors : Ethoxy group directs nitration/bromination to C4, while isopropyl directs to C3 .

  • Steric effects from isopropyl suppress substitution at C6 .

Reductive Amination & Alkylation

The primary amine undergoes alkylation under controlled conditions.

Table 4: N-Alkylation Reactions

Alkylating AgentConditionsProductPuritySource
Methyl iodideK₂CO₃, DMF, 50°CN-Methyl derivative95%
Benzyl chlorideTEA, CH₃CN, microwaveN-Benzyl protected analog89%

Limitations:

  • Over-alkylation is prevented by bulky isopropyl group , which slows second alkylation .

  • Microwave irradiation reduces reaction time from 12 hr to 35 min .

Oxidation Pathways

The ethanamine chain is susceptible to oxidative degradation.

Documented Oxidation Outcomes:

  • KMnO₄/H₂O (0°C): Cleaves amine to ketone (72% yield).

  • mCPBA/CH₂Cl₂ : Forms N-oxide (56% yield), confirmed by X-ray .

Stability note: Solutions in DMSO show <5% oxidation after 24 hr at RT .

Cross-Coupling Reactions

The aryl bromide derivative participates in Pd-catalyzed couplings.

Table 5: Buchwald-Hartwig Amination

PartnerCatalyst SystemProductTurnover NumberSource
MorpholinePd₂(dba)₃, Xantphos1-(2-Morpholino-5-isopropylphenyl)ethanamine420
PiperidinePd(OAc)₂, DavePhos1-(2-Piperidino-5-isopropylphenyl)ethanamine380

Optimization data:

  • Xantphos ligands outperform BINAP in preventing β-hydride elimination .

  • Electron-rich amines require higher temps (110°C vs 80°C) .

Salt Formation & Physicochemical Modulation

The amine forms stable salts for pharmaceutical applications.

Table 6: Pharmaceutically Relevant Salts

AcidStoichiometrySolubility (H₂O, mg/mL)Melting Point (°C)Source
Hydrochloride1:134.2158–160
Tosylate1:118.9142–144
Citrate1:267.8131–133

Critical analysis:

  • Citrate salt shows 4x higher aqueous solubility vs hydrochloride, making it preferable for liquid formulations .

  • Tosylate exhibits superior crystallinity for X-ray analysis .

This comprehensive reactivity profile demonstrates 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine's versatility in synthetic chemistry, with applications ranging from drug discovery (amide prodrugs ) to materials science (cross-coupled derivatives ). The compound's stability under physiological conditions (t₁/₂ > 6 hr in plasma ) further supports its pharmacological potential.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine with high purity?

  • Methodological Answer : Synthesis typically involves multi-step aromatic substitution and amine functionalization. Key steps include:
  • Etherification : Introduce the ethoxy group via nucleophilic substitution using ethyl bromide and a base (e.g., K₂CO₃) under reflux.
  • Friedel-Crafts alkylation : Attach the isopropyl group using propan-2-ol and a Lewis acid catalyst (e.g., AlCl₃).
  • Reductive amination : Convert ketone intermediates to the ethanamine moiety using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Prioritize the following analytical techniques:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR spectroscopy to verify amine and ether functional groups.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (expected range: 12–15°C based on analogs) and thermal stability .
    Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey: RHOGRSKNWDNCDN-UHFFFAOYSA-N) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved P95 respirators for particulate protection. Safety goggles with side shields are mandatory to prevent ocular exposure .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Waste disposal : Neutralize amine residues with dilute HCl before disposal in accordance with EPA guidelines .

Advanced Research Questions

Q. How does 1-(2-Ethoxy-5-propan-2-ylphenyl)ethanamine behave under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Prepare buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 254 nm. Amines are prone to protonation at low pH, potentially altering solubility.
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Ethoxy groups may hydrolyze at elevated temperatures (>100°C) in acidic/basic conditions .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., isopropyl group orientation) using single-crystal diffraction (refer to methods in ).
  • LC-MS/MS : Detect trace impurities (e.g., N-oxide byproducts) with collision-induced dissociation (CID) fragmentation patterns.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate substituent positions .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :
  • In silico docking : Use Schrödinger Suite or AutoDock Vina to model binding affinity with dopamine or serotonin receptors, leveraging structural analogs (e.g., phenethylamine derivatives ).
  • In vitro assays : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for dopamine D₂ receptors) in HEK293 cells expressing cloned receptors.
  • Metabolic profiling : Use liver microsomes to assess cytochrome P450-mediated metabolism and identify major metabolites via UPLC-QTOF-MS .

Q. What strategies address contradictory data in literature regarding this compound’s logP and solubility?

  • Methodological Answer :
  • Experimental determination : Measure logP via shake-flask method (octanol/water partitioning) and compare with HPLC-derived values using a calibrated C18 column.
  • Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Literature reconciliation : Cross-validate data with authoritative databases (e.g., NIST Chemistry WebBook ) and exclude non-peer-reviewed sources (e.g., commercial catalogs ).

Q. How does stereochemistry at the ethanamine moiety influence pharmacological activity?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Enantioselective synthesis : Use asymmetric hydrogenation with Ru-BINAP catalysts to produce R- and S-isomers.
  • Activity comparison : Test isomers in receptor-binding assays (see Question 6) to establish structure-activity relationships (SAR) .

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